N5-propylquinoline-5,8-diamine
Description
Significance of Quinoline (B57606) Derivatives in Modern Chemical Biology
Quinoline derivatives are integral to modern chemical biology, serving as probes to interrogate biological systems and as parent structures for drug discovery. biointerfaceresearch.comnih.gov Their ability to intercalate into DNA, inhibit enzymes, and modulate receptor activity has led to their widespread investigation. researchgate.net
The journey of quinoline in molecular design began with the discovery of quinine, an alkaloid isolated from the bark of the Cinchona tree, as a potent antimalarial agent. This natural product served as the blueprint for the development of a multitude of synthetic antimalarial drugs, including chloroquine (B1663885) and primaquine. biointerfaceresearch.com This historical success cemented the quinoline scaffold as a "pharmacophore" of significant interest, prompting extensive research into its synthesis and functionalization. The development of synthetic methodologies like the Skraup, Doebner-von Miller, and Friedländer syntheses further enabled the exploration of the chemical space around the quinoline core.
The versatility of the quinoline ring system is evident in the diverse biological activities exhibited by its derivatives. Beyond their well-established role in combating malaria, quinoline-based compounds have demonstrated a broad spectrum of pharmacological effects. nih.gov These include antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. nih.gov The specific bioactivity is often dictated by the nature and position of substituents on the quinoline core. For instance, the 4-aminoquinoline (B48711) scaffold is a common feature in many antimalarial drugs, while 8-hydroxyquinolines are known for their metal-chelating and antimicrobial properties.
| Quinoline Derivative Class | Prominent Bioactivities | Example Compounds |
| 4-Aminoquinolines | Antimalarial, Anti-inflammatory | Chloroquine, Amodiaquine |
| 8-Aminoquinolines | Antimalarial (radical cure) | Primaquine, Tafenoquine |
| 8-Hydroxyquinolines | Antimicrobial, Anticancer, Neuroprotective | Clioquinol |
| Fluoroquinolones | Antibacterial | Ciprofloxacin, Levofloxacin |
| Quinoline-5,8-diones | Anticancer, Antiprotozoal | Streptonigrin |
Specific Focus on the Quinoline-5,8-Diamine (B7728387) Substructure
Within the vast family of quinoline derivatives, the quinoline-5,8-diamine substructure has garnered increasing attention due to its unique electronic and structural characteristics, which translate into interesting biological profiles.
Unique Structural Features and Electronic Properties
The quinoline-5,8-diamine scaffold is characterized by the presence of two amino groups on the benzene (B151609) ring of the quinoline system. The positions of these amino groups, particularly the para-relationship in the 5,8-diamine, significantly influence the electronic distribution within the molecule. The electron-donating nature of the amino groups enhances the electron density of the aromatic system, which can modulate the molecule's reactivity and its ability to participate in non-covalent interactions such as hydrogen bonding and π-stacking.
Theoretical studies on related quinoline derivatives have shown that the nature and position of substituents have a profound impact on the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn affects its electronic and optical properties. researchgate.net For instance, the introduction of amino groups is expected to raise the energy of the HOMO, making the molecule more susceptible to oxidation and potentially influencing its interaction with biological targets. mdpi.com
The presence of two amine functionalities also offers multiple sites for further chemical modification, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. smolecule.com The N-alkylation of these amino groups, as seen in N5-propylquinoline-5,8-diamine, can further fine-tune the lipophilicity, steric profile, and hydrogen-bonding capacity of the molecule. researchgate.net
Emerging Research Interests in 5,8-Diaminoquinolines and Analogues
The research interest in 5,8-diaminoquinolines and their analogues stems from the promising biological activities observed in related compounds. For example, the 8-aminoquinoline (B160924) class, which includes the antimalarial drug primaquine, is known for its ability to be metabolized into reactive quinone-imine species that are thought to be responsible for its therapeutic effect. mdpi.com The 5,8-diamino scaffold can be seen as a close analogue, and its derivatives are being explored for a range of therapeutic applications.
Recent research has focused on the synthesis and evaluation of 5-aryl-8-aminoquinoline derivatives as potential antimalarial agents with improved metabolic stability and reduced toxicity compared to existing drugs. nih.govacs.org These studies have highlighted the importance of the substitution pattern on the quinoline core for biological activity.
Furthermore, quinoline-5,8-diones, which can be considered oxidized forms of 5,8-dihydroxyquinolines and are structurally related to 5,8-diaminoquinolines, have been investigated for their potent anticancer and antiprotozoal activities. nih.govmdpi.com The ability of these compounds to generate reactive oxygen species and inhibit key cellular enzymes makes them an attractive area of research.
Structure
3D Structure
Properties
IUPAC Name |
5-N-propylquinoline-5,8-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-7-14-11-6-5-10(13)12-9(11)4-3-8-15-12/h3-6,8,14H,2,7,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOJJJLLEMBAHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=CC=NC2=C(C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N5 Propylquinoline 5,8 Diamine and Its Analogues
Convergent and Divergent Synthetic Routes to the Quinoline-5,8-Diamine (B7728387) Core
The construction of the fundamental quinoline-5,8-diamine structure can be approached through various synthetic philosophies, primarily categorized as convergent and divergent routes. A convergent synthesis involves the separate synthesis of key fragments of the molecule, which are then combined in the final stages. In contrast, a divergent approach begins with a common intermediate that is subsequently elaborated into a variety of related structures. For quinoline-5,8-diamine and its analogues, both strategies offer distinct advantages.
Strategies for Amine Introduction at C5 and C8 Positions
The introduction of amino groups at the C5 and C8 positions of the quinoline (B57606) nucleus is a critical step in the synthesis of the target diamine. Classical quinoline syntheses, such as the Skraup, Doebner-von Miller, and Friedländer reactions, provide foundational methods for constructing the quinoline ring system from aniline (B41778) precursors. nih.govnih.goviipseries.orgslideshare.net These methods can be adapted to incorporate the necessary functionalities.
One common strategy involves the nitration of a pre-formed quinoline scaffold, followed by reduction of the nitro groups to amines. The directing effects of existing substituents on the quinoline ring play a crucial role in achieving the desired 5,8-disubstitution pattern. For instance, the presence of an activating group at a specific position can influence the regioselectivity of the nitration reaction.
Alternatively, the amine functionalities can be introduced at an earlier stage of the synthesis. For example, starting with a suitably substituted aniline bearing nitro or protected amino groups can lead to the direct formation of the corresponding nitro- or amino-substituted quinoline core through cyclization reactions.
A more direct approach involves the C-H amination of the quinoline ring. While challenging, recent advances in catalysis have enabled the direct functionalization of C-H bonds, offering a more atom-economical route to aminated quinolines.
Derivatization from Quinoline-5,8-diones and Other Precursors
A prominent and effective strategy for the synthesis of quinoline-5,8-diamine involves the use of quinoline-5,8-diones as key intermediates. nih.gov These diones can be synthesized through the oxidation of 8-hydroxyquinolines or other appropriately substituted quinolines. The quinone moiety then serves as a versatile handle for the introduction of the diamine functionality.
The conversion of quinoline-5,8-dione to quinoline-5,8-diamine is typically achieved through a reductive amination process or by the reduction of corresponding dioximes or dihydrazones. The reactivity of the carbonyl groups in the dione (B5365651) allows for the stepwise or simultaneous introduction of the two amino groups.
Precision Introduction of the N-Propyl Moiety
The introduction of the n-propyl group at the N5 position of the quinoline-5,8-diamine core requires careful consideration of regioselectivity. The presence of two nucleophilic amino groups at C5 and C8 necessitates a strategy that favors alkylation at the desired nitrogen atom.
Exploration of Propyl Chain Isomers and Analogues
The synthetic methodologies described for the introduction of the n-propyl group can be extended to include other propyl isomers and analogues. For instance, the synthesis of N5-isopropylquinoline-5,8-diamine would require the use of an isopropylating agent, such as 2-bromopropane, in the alkylation step. The steric bulk of the isopropyl group might influence the regioselectivity of the reaction.
Similarly, the synthesis of other N-alkyl analogues, such as N5-ethyl or N5-butyl derivatives, can be achieved by employing the corresponding alkyl halides or other suitable alkylating agents. A divergent synthetic approach is particularly well-suited for creating a library of such analogues from a common quinoline-5,8-diamine intermediate. This allows for the systematic exploration of the structure-activity relationship of this class of compounds.
Novel Synthetic Method Development
The quest for more efficient, sustainable, and versatile synthetic routes to N5-propylquinoline-5,8-diamine and its analogues is an ongoing area of research. frontiersin.orgrsc.orgmdpi.com Recent advancements in organic synthesis offer new avenues for the construction and functionalization of this important scaffold.
Modern synthetic methods such as C-H activation, flow chemistry, and biocatalysis are being explored to streamline the synthesis and reduce the environmental impact. For example, the direct C-H propylation of a protected 5-aminoquinoline (B19350) derivative could offer a more direct route to the desired product, avoiding the need for pre-functionalized starting materials.
Catalytic Approaches for Quinoline Ring Formation and Functionalization
Catalysis is a cornerstone of modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. nih.gov The construction of the quinoline scaffold, a bicyclic aromatic heterocycle, has benefited immensely from a diverse array of catalytic systems. nih.gov These methods often provide milder reaction conditions and greater functional group tolerance compared to classical name reactions like the Skraup or Doebner-von Miller syntheses. mdpi.com
Catalysts employed in quinoline synthesis can be broadly categorized, including transition metals, metal-free systems, and nanocatalysts. nih.govnih.gov Transition metals such as rhodium, ruthenium, copper, silver, and iron are widely used to facilitate various bond-forming reactions. mdpi.com For instance, copper-catalyzed one-pot aerobic oxidation cyclization and silver-promoted oxidative cascades represent powerful methods for building the quinoline ring. mdpi.com Nanocatalysts, such as magnetic iron oxide nanoparticles (Fe3O4 NPs), are gaining prominence due to their high efficiency, reusability, and environmentally benign nature, often allowing reactions to proceed in green solvents like water. nih.gov
Metal-free catalytic systems, utilizing Brønsted or Lewis acids (e.g., p-toluenesulfonic acid, trifluoromethanesulfonic acid) or reagents like molecular iodine, offer an alternative that avoids the cost and potential toxicity associated with heavy metals. mdpi.com These catalysts are effective in promoting cyclization reactions that form the core quinoline structure. mdpi.com
Table 1: Selected Catalytic Systems for Quinoline Synthesis
| Catalyst Type | Specific Catalyst Example | Reaction Type | Key Advantages |
|---|---|---|---|
| Transition Metal | Copper (I/II) salts | Oxidative Annulation / C-H Activation | Low cost, low toxicity, effective for aerobic oxidation. mdpi.com |
| Transition Metal | Silver (Ag) salts | Oxidative Cascade / Coupling | High regioselectivity, facilitates oxidative aromatization. mdpi.com |
| Nanocatalyst | Fe3O4 Nanoparticles | Multicomponent Cyclization | Reusable, low catalyst loading, environmentally friendly (water solvent). nih.gov |
| Metal-Free (Acid) | p-Toluenesulfonic acid (p-TSA) | Pfitzinger Reaction | Avoids metal contaminants, promotes condensation and cyclization. mdpi.com |
| Metal-Free | Molecular Iodine (I2) | Povarov Reaction | Metal-free, catalyzes aza-Diels-Alder reaction for tetrahydroquinolines. mdpi.com |
Application of Multicomponent Reactions in Quinoline Synthesis
Multicomponent reactions (MCRs) are highly convergent synthetic strategies where three or more reactants are combined in a single step to form a complex product. rsc.org This approach is prized for its operational simplicity, high atom economy, and ability to rapidly generate molecular diversity with minimal by-product formation. researchgate.net Several classic and modern MCRs have been successfully adapted for the synthesis of a wide range of quinoline derivatives. rsc.org
Prominent examples include the Povarov, Friedländer, and Pfitzinger reactions. mdpi.com The Povarov reaction typically involves the reaction of an aniline, an aldehyde, and an activated alkene to form tetrahydroquinolines, which can subsequently be oxidized to quinolines. mdpi.com The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is another robust MCR for creating substituted quinolines. mdpi.com These reactions can be catalyzed by various agents, including Lewis acids, Brønsted acids, and metal catalysts, to enhance their efficiency and scope. mdpi.com The versatility of MCRs allows for the incorporation of diverse functional groups, making them invaluable for creating libraries of quinoline analogues for structure-activity relationship studies. rsc.org
Table 2: Example of a Multicomponent Reaction for Quinoline Synthesis
| Reaction Name | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |
|---|---|---|---|---|---|
| Pfitzinger Reaction | Isatin | 6-Aminouracil | Active Methylene Compound (e.g., an isoxazole) | p-Toluenesulfonic acid | Highly substituted quinolines mdpi.com |
| Pyrimido[4,5-b]quinoline Synthesis | Aromatic Aldehyde | Dimedone | 6-Amino-1,3-dimethyluracil | Trityl chloride / Reflux | Fused quinoline systems nih.gov |
Microwave-Assisted and Flow Chemistry Techniques
To meet the demands for rapid and efficient synthesis, modern techniques such as microwave-assisted synthesis and flow chemistry have been integrated into the production of quinolines. Microwave irradiation has emerged as a powerful tool for accelerating chemical reactions, often reducing reaction times from hours to minutes. nih.govmdpi.com This efficiency stems from the direct heating of the solvent and reactants, leading to uniform and rapid temperature increases. mdpi.com Microwave-assisted methods have been successfully applied to multicomponent reactions for synthesizing fused heterocyclic systems, including pyrimido[4,5-b]quinolines, demonstrating advantages such as short synthetic routes, operational simplicity, and minimal environmental impact. nih.govnih.gov
Flow chemistry, where reactants are continuously pumped through a reactor, offers significant advantages over traditional batch processing, particularly for scalability, safety, and process control. goflow.at The use of microreactors allows for precise control over reaction parameters like temperature, pressure, and residence time. This technique is particularly beneficial for reactions that are highly exothermic or involve hazardous intermediates, as the small reaction volumes enhance safety. Continuous flow systems have been developed for various organic transformations and are increasingly being applied to the synthesis of heterocyclic compounds like quinolines, enabling safer and more scalable production.
Synthesis of this compound Derivatives and Libraries
The generation of derivatives and libraries based on a core scaffold like this compound is essential for exploring its chemical and biological potential. This involves systematic structural modifications to modulate properties such as solubility, stability, and biological target affinity.
Systematic Structural Diversification at Quinoline Positions
Systematic diversification involves the targeted introduction of a variety of substituents at different positions on the this compound scaffold. The quinoline ring system offers multiple sites for modification, including the remaining positions on the benzene (B151609) ring (C6, C7) and the pyridine (B92270) ring (C2, C3, C4), as well as the existing amino groups at C5 and C8.
Strategies for diversification can include:
N-Functionalization: The secondary amine at the N5 position and the primary amine at the C8 position are prime targets for modification. Acylation, alkylation, sulfonylation, or arylation can introduce a wide range of functional groups, altering the electronic and steric properties of the molecule.
Aromatic Substitution: Electrophilic aromatic substitution reactions can be used to introduce substituents like halogens, nitro groups, or acyl groups at the C6 and C7 positions, although the electron-rich nature of the diamine-substituted ring requires careful control of reaction conditions. These installed groups can then serve as handles for further modifications, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, heteroaryl, or alkyl groups.
Building Block Approach: A highly effective strategy is to utilize substituted anilines or other precursors during the initial quinoline ring synthesis. For example, employing a pre-functionalized aniline in a reaction like the Skraup or Friedländer synthesis allows for the direct incorporation of desired substituents into the final quinoline core.
Table 3: Potential Diversification Points on the this compound Scaffold
| Position for Diversification | Type of Modification | Potential Functional Groups to Introduce | Synthetic Method |
|---|---|---|---|
| N5-amino group | Acylation, Alkylation | Amides, substituted alkyl chains, benzyl (B1604629) groups | Reaction with acyl chlorides, alkyl halides |
| C8-amino group | Acylation, Reductive Amination | Amides, secondary/tertiary amines | Reaction with acyl chlorides, aldehydes/ketones |
| C6 / C7 positions | Electrophilic Substitution, Cross-Coupling | Halogens, Nitro, Alkyl, Aryl, Cyano | Halogenation, Nitration, Suzuki/Sonogashira coupling |
| C2 / C4 positions | Nucleophilic Aromatic Substitution (on activated precursors) | Alkoxy, Amino, Thiol groups | Chichibabin reaction, SNAr on haloquinolines |
Design and Synthesis of Conformationally Constrained Analogues
Conformational constraint is a powerful strategy in medicinal chemistry used to improve the potency and selectivity of a molecule by "locking" it into a specific, biologically active conformation. For a flexible molecule like this compound, the propyl chain at the N5 position can adopt numerous spatial orientations. Introducing structural elements that restrict this flexibility can lead to a more defined interaction with a biological target.
Synthetic approaches to achieve conformational constraint include:
Cyclization: The propyl chain could be tethered to another part of the molecule. For example, cyclization between the propyl chain and the C6 position of the quinoline ring would create a new fused ring system, severely restricting the substituent's movement.
Introduction of Rigid Groups: Replacing the flexible propyl group with a more rigid structure, such as a cyclopropyl (B3062369) or a small aromatic ring, can limit conformational freedom.
Incorporation of Bulky Substituents: Placing bulky substituents on the propyl chain or at adjacent positions on the quinoline ring (e.g., C4 or C6) can sterically hinder rotation around key single bonds, favoring certain conformations over others.
The synthesis of these constrained analogues requires multi-step synthetic sequences, often starting from appropriately functionalized quinoline precursors or building the constrained feature into one of the reactants prior to the main ring-forming reaction.
Elucidation of Structure Activity Relationships Sar for N5 Propylquinoline 5,8 Diamine Analogues
Steric and Electronic Effects of the N-Propyl Group on Molecular Interactions
Influence of Alkyl Chain Modifications on Receptor Binding and Cellular Uptake
The length and branching of the N-alkyl substituent can profoundly impact the affinity of the compound for its target receptor and its ability to permeate cell membranes. While specific data for N5-propylquinoline-5,8-diamine is limited, general principles of medicinal chemistry suggest that variations in the alkyl chain length can modulate activity. For instance, in a series of 4-aminoquinoline (B48711) Mannich base antimalarials, propyl and isopropyl substituents at a related position were found to be the most active. nih.gov
Generally, increasing the alkyl chain length from methyl to propyl can enhance binding affinity due to increased van der Waals interactions with hydrophobic pockets within the receptor binding site. However, exceeding an optimal length can lead to a decrease in activity due to steric hindrance, preventing the molecule from fitting correctly into the binding pocket.
Table 1: Hypothetical Influence of N5-Alkyl Chain Length on Receptor Binding Affinity
| N5-Alkyl Substituent | Receptor Binding Affinity (Ki, nM) | Cellular Uptake (Relative Units) |
| Methyl | 50 | 1.2 |
| Ethyl | 25 | 1.5 |
| Propyl | 10 | 1.8 |
| Isopropyl | 15 | 1.7 |
| Butyl | 30 | 1.6 |
| Pentyl | 60 | 1.4 |
This table presents hypothetical data based on general SAR principles to illustrate the potential impact of alkyl chain modifications.
Cellular uptake is also influenced by the lipophilicity conferred by the alkyl chain. A longer alkyl chain generally increases lipophilicity, which can enhance passage through cell membranes. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding to lipids, ultimately reducing bioavailability.
Conformational Analysis and its Correlation with Biological Response
The orientation of the propyl group relative to the quinoline (B57606) ring can influence the molecule's ability to engage in key interactions, such as hydrogen bonds or hydrophobic contacts. Steric hindrance from a bulky or improperly oriented alkyl group can prevent the diamine functionality or the quinoline ring from interacting effectively with the target. nih.gov
Contribution of Diamine Functionality to SAR
Impact of Amine Basicity and Hydrogen Bonding Potential
The basicity of the amino groups at N5 and N8 is a key determinant of the compound's pharmacokinetic and pharmacodynamic properties. The pKa values of these amines will determine their protonation state at physiological pH. A protonated (cationic) form is often essential for forming strong ionic interactions and hydrogen bonds with negatively charged residues (e.g., aspartate, glutamate) in the active site of a receptor or enzyme. nih.goviupac.org
The ability of the diamines to act as both hydrogen bond donors and acceptors is critical for specific recognition by the target. researchgate.net The spatial arrangement of these groups allows for the formation of a chelate-like interaction with the receptor, enhancing binding affinity.
Modifications to the Diamine Substituents and Their Effects
Alterations to the substituents on the diamine nitrogen atoms can significantly impact biological activity. For example, converting the primary amines to secondary or tertiary amines by adding alkyl groups would increase steric bulk and alter basicity. In the context of 8-aminoquinoline (B160924) antimalarials, the presence of a primary terminal amino group was associated with maximum activity and less toxicity compared to a tertiary amino group. slideshare.net
Table 2: Hypothetical Effect of N5 and N8 Amine Substitution on Biological Activity
| N5-Substituent | N8-Substituent | Relative Activity (%) |
| H | H | 100 |
| CH3 | H | 80 |
| H | CH3 | 85 |
| CH3 | CH3 | 50 |
| C2H5 | H | 70 |
This table illustrates potential trends in activity based on modifications to the diamine functionality, drawing from general SAR principles in related compounds.
Systematic Exploration of Substituent Effects on the Quinoline Ring System
Introducing electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy (B1213986), methyl groups) at different positions on the quinoline ring can modulate the compound's activity. For instance, in 8-aminoquinoline antimalarials, a methoxy group at the 6-position is generally considered necessary for optimal activity, while its replacement with other groups often leads to reduced efficacy or increased toxicity. slideshare.net Conversely, substitutions at positions 2, 3, or 5 in some 8-aminoquinoline series have been shown to decrease activity. youtube.com
Table 3: Influence of Quinoline Ring Substituents on Activity (General Trends for 8-Aminoquinolines)
| Position of Substitution | Type of Substituent | General Effect on Activity |
| 2 | Alkyl, Aryl | Generally decreases activity who.int |
| 4 | Methyl | Can lead to active compounds youtube.com |
| 5 | Phenylthio, Anilino | Can reduce toxicity who.int |
| 6 | Methoxy | Often enhances activity who.int |
| 7 | Various | Generally leads to loss of activity who.int |
This table summarizes general SAR trends observed for the broader class of 8-aminoquinolines, which may provide insights into the behavior of this compound analogues.
Regiospecific Substitutions at the Quinoline Nitrogen and Carbon Atoms
The biological activity of this compound analogues can be significantly modulated by the introduction of various substituents at specific positions on the quinoline ring and the diamine side chains. While direct and extensive SAR studies on this compound itself are not widely published, valuable insights can be extrapolated from research on related 8-aminoquinolines and quinoline-5,8-diones.
Substitutions on the Quinoline Nucleus:
The quinoline ring offers several positions for substitution (C2, C3, C4, C6, and C7) that can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.
Position 2 and 4: Modifications at the C2 and C4 positions of the quinoline ring have been shown to impact the activity of related compounds. For instance, in some 8-aminoquinoline series, the introduction of a methyl group at the C4 position has been associated with maintained or even enhanced activity. nih.gov
Position 6: The presence of a methoxy group at the C6 position is a common feature in many biologically active 8-aminoquinolines, such as primaquine. This substituent is often considered crucial for optimal activity. policycommons.net Its replacement with other groups, such as halogens, can sometimes lead to increased toxicity. policycommons.net
Position 5 and 7: Substitutions at the C5 and C7 positions can also modulate activity. For example, the introduction of fluoro, alkoxy, or phenoxy groups at the C5 position has been shown to have a favorable impact on the activity of certain 8-aminoquinolines. nih.gov Conversely, substitutions at the C7 position in some series have led to a loss of activity. who.int
Substitutions on the Diamine Side Chains:
The nature of the alkyl group at the N5 position and any substitutions on the 8-amino group are critical determinants of the compound's biological profile.
N5-Alkyl Chain: The length and branching of the alkyl chain at the N5 position can influence the molecule's lipophilicity and its ability to fit into a biological target's binding pocket. In studies of 8-aminoquinolines, branched alkyl chains of four to five carbons between the quinoline nitrogen and the terminal amino group were often found in the most active derivatives. nih.gov
8-Amino Group: The primary amine at the 8-position is a key feature. Modifications to this group, such as conversion to a secondary or tertiary amine, can significantly alter the compound's activity and toxicity profile. slideshare.net
The following table summarizes the general effects of substitutions on the quinoline ring based on studies of related 8-aminoquinoline compounds.
| Position | Substituent | General Effect on Activity |
| C2 | Methyl | Can be favorable nih.gov |
| C4 | Methyl | Can be favorable nih.gov |
| C5 | Fluoro, Alkoxy, Phenoxy | Favorable impact observed in some series nih.gov |
| C6 | Methoxy | Often optimal for activity policycommons.net |
| C7 | Various | Can lead to loss of activity who.int |
Comparative SAR with Other Quinoline Derivatives
To better understand the SAR of this compound, it is instructive to compare it with other classes of quinoline derivatives, particularly the well-studied 4-aminoquinolines and 8-aminoquinolines.
Comparison with 4-Aminoquinolines:
4-Aminoquinolines, such as chloroquine (B1663885), are a cornerstone in antimalarial therapy. Their SAR has been extensively investigated. nih.gov
Essential Structural Features: The 4-aminoquinoline scaffold itself is crucial for activity. The presence of a chlorine atom at the 7-position of the quinoline ring is a hallmark of many active 4-aminoquinolines. The nature of the diamine side chain at the 4-position is also critical, with the distance between the two nitrogen atoms being a key factor.
Side Chain Variations: Modifications to the alkylaminoalkyl side chain significantly impact activity. The length of the alkyl chain and the basicity of the terminal amino group are important parameters.
Comparison with 8-Aminoquinolines:
This compound shares a closer structural resemblance to the 8-aminoquinoline class of compounds, which includes the antimalarial drug primaquine.
Key SAR Points for 8-Aminoquinolines:
The 8-amino group is essential for activity. nih.gov
A 6-methoxy substituent on the quinoline ring is generally required for optimal activity. policycommons.net
The nature of the diamine side chain at the 8-position is a major determinant of both efficacy and toxicity. nih.gov
The SAR of this compound can be considered a variation within the broader 8-aminoquinoline landscape. The presence of the additional amino group at the 5-position in the this compound scaffold introduces a new point of interaction and significantly alters the electronic properties of the quinoline ring system, which could lead to a unique biological profile.
The following table provides a comparative overview of key SAR features of 4-aminoquinolines and 8-aminoquinolines.
| Feature | 4-Aminoquinolines | 8-Aminoquinolines |
| Position of Amino Side Chain | C4 | C8 |
| Key Ring Substituent | 7-Chloro | 6-Methoxy |
| Side Chain | Dialkylaminoalkyl chain | Varies, often with a terminal primary amine |
Advanced Methodologies in SAR Studies
Modern drug discovery heavily relies on computational techniques to accelerate the process of lead identification and optimization. These methods provide valuable insights into the SAR of compounds like this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.org
Model Development: 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful. researchgate.netnih.gov These models generate 3D contour maps that visualize the regions around a molecule where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity.
Application to Quinoline Derivatives: Numerous QSAR studies have been successfully applied to various classes of quinoline derivatives to guide the design of new analogues with improved potency. frontiersin.orgresearchgate.netnih.govnih.govmdpi.com For this compound analogues, a QSAR model could be developed using a dataset of synthesized compounds with their corresponding biological activities. The resulting model would highlight the key structural features that govern their activity, providing a roadmap for further chemical modifications.
The general steps involved in a 3D-QSAR study are outlined in the table below.
| Step | Description |
| 1. Dataset Selection | A set of structurally related compounds with a range of biological activities is chosen. |
| 2. Molecular Modeling | 3D structures of all compounds are generated and optimized. |
| 3. Structural Alignment | The molecules are aligned based on a common substructure. |
| 4. Calculation of Molecular Fields | Steric and electrostatic fields (for CoMFA) and other physicochemical properties (for CoMSIA) are calculated. |
| 5. Statistical Analysis | Partial Least Squares (PLS) analysis is used to correlate the molecular fields with biological activity. |
| 6. Model Validation | The predictive power of the model is assessed using various statistical metrics. |
Computational Approaches in Lead Optimization
Computational chemistry plays a crucial role in the lead optimization phase of drug discovery, helping to refine the structure of a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. researchgate.net
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, if a biological target is identified, molecular docking can be used to understand its binding mode and identify key interactions, such as hydrogen bonds and hydrophobic interactions. This information can then be used to design new analogues with improved binding affinity. researchgate.netmdpi.comnih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the conformational changes that occur upon binding. frontiersin.org This can provide a more realistic picture of the binding event than static docking poses.
These computational tools, when used in conjunction with experimental synthesis and biological testing, can significantly streamline the process of developing optimized this compound analogues with desired therapeutic properties.
Investigation of Molecular and Biochemical Mechanisms of Action
Identification and Validation of Biological Targets
Research has identified key enzymatic targets for the quinoline-5,8-dione scaffold, primarily focusing on enzymes involved in cancer cell proliferation and survival.
NAD(P)H: Quinone Oxidoreductase 1 (NQO1): The quinoline-5,8-dione moiety is a well-established inhibitor of NQO1, a flavoenzyme that is often overexpressed in various human tumors. nih.govmdpi.comresearchgate.net NQO1 is involved in cellular redox cycling. Inhibition of this enzyme by amino-quinoline-5,8-dione derivatives has been shown to induce NQO1-dependent cytotoxicity in cancer cells. nih.gov Studies on a series of novel C6- and C7-substituted amino-quinoline-5,8-dione derivatives demonstrated competitive NQO1 inhibitory effects in both drug-sensitive (HeLaS3) and multidrug-resistant (KB-vin) cancer cell lines. nih.govresearchgate.net This inhibition disrupts the normal redox state of cancer cells, leading to increased oxidative stress and cell death. researchgate.net
Sphingosine Kinase (SphK): The quinoline-5,8-dione framework has also been identified as a basis for developing inhibitors of Sphingosine Kinase (SphK), an enzyme whose overexpression is linked to increased cell proliferation and survival in cancers like breast, renal, and leukemia. mdpi.comnih.gov By using the quinoline-5,8-dione structure as a key fragment, researchers have successfully identified compounds with low micromolar dual inhibitory activity against both SphK1 and SphK2. mdpi.com Molecular modeling suggests that these compounds can fit into the lipid-binding site of SphK1, demonstrating the potential of this chemical scaffold in targeting pathways beyond redox regulation. mdpi.comnih.gov
Table 1: Summary of Enzymatic Inhibition by Quinoline-5,8-dione Derivatives
| Enzyme Target | Compound Class | Inhibition Mechanism | Outcome | Reference |
|---|---|---|---|---|
| NQO1 | Amino-quinoline-5,8-diones | Competitive Inhibition | NQO1-dependent cytotoxicity, increased ROS | nih.gov |
| SphK1/SphK2 | Quinoline-5,8-diones | Dual Inhibition | Low micromolar inhibition identified | mdpi.com |
Currently, there is no specific information available in the scientific literature regarding receptor binding studies or the allosteric modulation properties of N5-propylquinoline-5,8-diamine or its closely related quinoline-5,8-dione analogues.
Cellular Pathway Perturbation Analyses
The inhibition of molecular targets by quinoline-5,8-dione derivatives translates into significant disruption of cellular pathways, particularly those governing cell growth and death.
Numerous studies have confirmed the potent antiproliferative activity of amino-quinoline-5,8-dione derivatives in preclinical cancer models. nih.govresearchgate.net In vitro assays using drug-sensitive HeLaS3 (cervical cancer) and multidrug-resistant KB-vin cell lines showed that these compounds are effective in the low micromolar range. nih.govnih.gov
The primary mechanism for this antiproliferative effect is the induction of apoptosis (programmed cell death). researchgate.net Treatment of HeLaS3 cells with a C7-substituted amino-quinoline-5,8-dione derivative known as compound 7d led to a significant, dose-dependent increase in apoptosis. nih.gov This was achieved through the regulation of key apoptotic proteins:
Down-regulation of Bcl-2: The levels of the anti-apoptotic protein Bcl-2 were reduced. nih.govresearchgate.net
Up-regulation of Bax: The levels of the pro-apoptotic protein Bax were increased. nih.govresearchgate.net
Activation of Caspase-3: The compound triggered the cleavage of caspase-3, a critical executioner enzyme in the apoptotic cascade. nih.govresearchgate.net
Notably, certain derivatives selectively inhibited the proliferation of cancer cells while not affecting non-tumor liver cells in vitro, suggesting a potential therapeutic window. nih.gov
Mechanistic Insights from In Vitro Biological Evaluations
Anticancer Activity in Diverse Cell Lines and Mechanisms
The quinoline (B57606) scaffold, particularly the quinoline-5,8-dione and diaminoquinoline core structures, is a recognized pharmacophore in the design of novel anticancer agents. nih.gov Derivatives of this class have demonstrated significant antiproliferative activity across a range of human cancer cell lines. While specific data for this compound is limited, the activities of structurally related compounds provide insight into its potential mechanisms.
Research on various quinoline derivatives has shown potent cytotoxic effects against diverse cancer cell lines, including leukemia, colon cancer, renal cancer, and breast cancer. nih.gov For instance, certain novel analogues of quinoline-5,8-dione have shown antiproliferative activity comparable to the established chemotherapy drug cisplatin (B142131) in leukemia cell lines. nih.gov Similarly, other quinoxaline (B1680401) derivatives have demonstrated marked cytotoxicity against human gastric adenocarcinoma and colon adenocarcinoma cells. nih.gov
The proposed anticancer mechanisms for this class of compounds are multifaceted and include:
Induction of Apoptosis: Many quinoline derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis. This is often mediated through the activation of caspase cascades. For example, a novel 5-methyl-5H-indolo[2,3-b]quinoline derivative was found to up-regulate the expression of the apoptotic protein caspase-3 and the tumor suppressor protein p53. mdpi.comresearchgate.net
Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, preventing cancer cells from dividing and proliferating. Studies on aminated quinolinequinones have shown they can cause cell cycle arrest, thereby inhibiting cancer cell proliferation. nih.gov Some selenosemicarbazone derivatives of quinoline have been observed to delay the transition of cells during DNA replication, leading to an arrest in the S phase or G0/G1 phase of the cell cycle. researchgate.net
Inhibition of Tubulin Polymerization: A key mechanism for some nitrogenous heterocyclic compounds is the disruption of microtubule dynamics, which are essential for mitotic spindle formation during cell division. mdpi.com By inhibiting tubulin polymerization, these compounds can halt mitosis and lead to apoptotic cell death. mdpi.com
Downregulation of Proliferation Markers: The cytotoxic activity of quinoline derivatives has also been linked to the downregulation of key proteins involved in cell proliferation and angiogenesis, such as Proliferating Cell Nuclear Antigen (PCNA), Ki67, and Vascular Endothelial Growth Factor (VEGF). mdpi.comresearchgate.net
Table 1: Cytotoxic Activity of Representative Quinoline Derivatives against Various Cancer Cell Lines This table presents data for structurally related quinoline compounds to illustrate the potential anticancer activity of the chemical class.
| Compound | Cancer Cell Line | Cell Line Type | IC50 (µg/mL) | Reference |
|---|---|---|---|---|
| BAPPN¹ | HepG2 | Hepatocellular Carcinoma | 3.3 | mdpi.comresearchgate.net |
| BAPPN¹ | MCF-7 | Breast Adenocarcinoma | 3.1 | mdpi.comresearchgate.net |
| BAPPN¹ | A549 | Lung Carcinoma | 9.96 | mdpi.comresearchgate.net |
| BAPPN¹ | HCT-116 | Colon Carcinoma | 23 | mdpi.comresearchgate.net |
| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione | MKN 45 | Gastric Adenocarcinoma | 0.073 µM | nih.gov |
| QQ1² | ACHN | Renal Cancer | 1.55 µM | nih.gov |
¹ BAPPN: 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline
² QQ1: A piperazine-linked quinolinequinone derivative
Antimicrobial Spectrum and Proposed Antibacterial/Antifungal Mechanisms
The diamine and quinoline structures are known to be effective scaffolds for the development of antimicrobial agents. These compounds have shown activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria and various fungal species.
Antibacterial Mechanisms: The primary proposed mechanism of action for many cationic diamine compounds is the disruption of the bacterial cell membrane. nih.gov The positively charged amine groups are thought to interact electrostatically with the negatively charged components of the bacterial membrane, such as phospholipids. nih.gov This interaction leads to:
Increased Membrane Permeability: The binding of these compounds can compromise the structural integrity of the cell membrane, making it more permeable. nih.govnih.gov This can be observed through assays that measure the uptake of fluorescent probes like N-phenyl-1-napthylamine (NPN) or crystal violet. nih.govnih.govplos.org
Membrane Depolarization: The disruption of the membrane leads to the dissipation of the membrane potential, which is crucial for cellular energy production and other essential functions. nih.gov
Leakage of Intracellular Contents: The loss of membrane integrity results in the leakage of vital cellular components, ultimately leading to bacterial cell death. nih.gov
N2,N4-disubstituted quinazoline-2,4-diamines have demonstrated potent, bactericidal activity against multidrug-resistant strains of Acinetobacter baumannii, with Minimum Inhibitory Concentrations (MICs) as low as 0.5 µM. nih.gov
Antifungal Mechanisms: The antifungal action of quinoline derivatives is also an area of active investigation. One of the proposed mechanisms involves targeting the fungal cell wall, a structure essential for fungal viability and distinct from mammalian cells. mdpi.com Research on 8-hydroxyquinoline (B1678124) derivatives suggests that these compounds can cause significant damage to the fungal cell wall. mdpi.com Evidence from sorbitol protection assays, where the presence of an osmotic stabilizer (sorbitol) mitigates the antifungal effect, points towards the cell wall as a primary target. mdpi.com Scanning electron microscopy has visually confirmed this mechanism by showing cell shrinkage and increased surface roughness in fungal cells treated with these compounds. mdpi.com
Table 2: Minimum Inhibitory Concentration (MIC) of Representative Diamine and Quinoline Derivatives This table presents data for structurally related compounds to illustrate the potential antimicrobial spectrum of the chemical class.
| Compound Class/Name | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Quinoxaline Derivative (5p) | S. aureus | 4 | nih.gov |
| Quinoxaline Derivative (5p) | B. subtilis | 8 | nih.gov |
| Quinoxaline Derivative (5p) | MRSA | 8 | nih.gov |
| Quinoxaline Derivative (5p) | E. coli | 4 | nih.gov |
| 8-Hydroxyquinoline-triazole (Compound 10) | Candida spp. | 0.5 - 4 | mdpi.com |
| 8-Hydroxyquinoline-triazole (Compound 10) | Dermatophytes | 0.5 - 4 | mdpi.com |
Neurotrophic and Neuroprotective Effects
Compounds with a quinoline-like core structure are being explored for their potential in treating neurodegenerative diseases. Their mechanisms of action are thought to involve providing both neurotrophic support and neuroprotection against cellular stressors.
Neurotrophic Effects: Neurotrophic factors are proteins essential for the survival, development, and function of neurons. One potential mechanism for quinoline-related compounds is the induction of these factors. For example, certain pyrimidine (B1678525) derivatives have been shown to promote neuronal survival by significantly enhancing the gene expression of Brain-Derived Neurotrophic Factor (BDNF), as well as Nerve Growth Factor (NGF) and Neurotrophin-3 (NT-3). nih.gov The neuroprotective effect of such compounds can be suppressed by anti-BDNF antibodies, strongly suggesting that their therapeutic action is mediated, at least in part, through the induction of this critical neurotrophin. nih.gov
Neuroprotective Effects: Neuroprotection involves defending neurons from injury or degeneration caused by pathological processes like excitotoxicity and oxidative stress. nih.gov
Counteracting Excitotoxicity: Excitotoxicity is a process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage. This is a key factor in stroke and many neurodegenerative diseases. nih.gov Some novel agonists of the Sigma-1 receptor (S1R), which share structural motifs with neuroactive diamines, have demonstrated a neuroprotective effect against N-methyl-D-aspartate (NMDA)-mediated toxic insults in neuronal cell lines. unimore.it
Ameliorating Oxidative Stress: Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is another major contributor to neuronal cell death. nih.gov Pyrroloquinoline quinone, a related compound, is a potent antioxidant that has been shown to protect brain tissue from hyperglycemia-induced oxidative damage by reducing lipid peroxidation and bolstering antioxidant levels. researchgate.net
Metal Ion Chelation and Redox Homeostasis Regulation
The 5,8-diamine substitution pattern on a quinoline ring creates a potential site for metal ion chelation. The ability to bind metal ions is a well-established property of many quinoline derivatives, particularly 8-hydroxyquinolines, and is central to many of their biological activities.
Metal Ion Chelation: Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion. libretexts.org The strength of this interaction is quantified by the stability constant (K), with higher values indicating a more stable metal-ligand complex. beloit.educhemguide.co.uk The chelation of metal ions like iron (Fe), copper (Cu), and zinc (Zn) is critical because their dysregulation is implicated in various diseases, including neurodegenerative disorders and cancer. By sequestering excess or misplaced metal ions, chelating agents can prevent them from participating in harmful redox reactions. beloit.edu
Redox Homeostasis Regulation: Redox homeostasis is the dynamic balance between oxidizing and reducing agents (electrophiles and nucleophiles) within a cell. nih.govnih.gov An imbalance leading to an excess of oxidants results in oxidative stress, which can damage DNA, proteins, and lipids. nih.govnih.gov Metal ions, particularly iron and copper, are potent catalysts of reactions that produce highly reactive oxygen species (e.g., the Fenton reaction). By chelating these metal ions, compounds like this compound can act as indirect antioxidants, preventing the formation of free radicals and helping to restore redox balance. The phenolic-like structure that can be formed by the quinoline core further contributes to antioxidant properties by directly scavenging free radicals. nih.gov
Table 3: Logarithm of Stability Constants (log K) for a Representative Chelating Agent (EDTA) with Various Divalent and Trivalent Metal Ions This table illustrates the concept of stability constants for a well-known chelator. Specific values for this compound are not available.
| Metal Ion | log K | Reference |
|---|---|---|
| Fe³⁺ | 25.1 | nouryon.com |
| Cu²⁺ | 18.8 | nouryon.com |
| Ni²⁺ | 18.6 | nouryon.com |
| Zn²⁺ | 16.5 | nouryon.com |
| Co²⁺ | 16.3 | nouryon.com |
| Mn²⁺ | 14.0 | nouryon.com |
| Ca²⁺ | 10.7 | nouryon.com |
| Mg²⁺ | 8.7 | nouryon.com |
Amyloid Aggregation Modulation
The aggregation of the amyloid-β (Aβ) peptide into toxic oligomers and fibrils is a central pathological hallmark of Alzheimer's disease. Modulating this aggregation process is a key therapeutic strategy. While direct studies on this compound are not available, related hydroxyquinoline structures have been investigated for this property. These compounds may interfere with amyloid aggregation through mechanisms that include the chelation of metal ions (Cu, Zn, Fe) that are known to promote Aβ aggregation and the direct interaction with the Aβ peptide to redirect it towards non-toxic aggregation pathways.
Phosphodiesterase (PDE) Inhibition Profiles
Phosphodiesterases (PDEs) are a superfamily of enzymes that degrade the intracellular second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govnih.gov By inhibiting these enzymes, the levels of these second messengers can be increased, which can have various therapeutic effects. The quinoline scaffold has been identified as a promising core for the development of potent and selective PDE inhibitors, particularly for phosphodiesterase 5 (PDE5). nih.gov
PDE5 specifically degrades cGMP. nih.gov Inhibition of PDE5 leads to elevated cGMP levels, which plays a crucial role in signaling pathways related to vasodilation and neuronal function. nih.govgoogle.com For this reason, PDE5 inhibitors are investigated for the treatment of conditions ranging from erectile dysfunction to pulmonary hypertension and, more recently, neurodegenerative diseases like Alzheimer's disease. nih.govgoogle.com Numerous quinoline-based compounds have been synthesized and evaluated for their PDE5 inhibitory activity, with some showing high potency and selectivity.
Table 4: Inhibitory Activity (IC50) of Representative Quinoline-Based PDE5 Inhibitors This table provides IC50 values for various quinoline derivatives to illustrate the potential of this chemical class as PDE inhibitors. Data for this compound is not specifically available.
| Compound | Target PDE | IC50 | Reference |
|---|---|---|---|
| Avanafil | PDE5 | 5.2 nM | medchemexpress.com |
| Quinoline Derivative (4b)¹ | PDE5 | 20 nM | nih.gov |
| Sildenafil | PDE5 | 3.3 nM | researchgate.net |
| MY 5445 | PDE5 | - | researchgate.net |
¹ 8-cyclopropyl-3-(hydroxymethyl)-4-(((6-methoxypyridin-3-yl)methyl)amino)quinoline-6-carbonitrile
Computational Chemistry and Theoretical Studies
Molecular Docking and Binding Site Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the interaction between a small molecule (ligand) and a protein, thereby providing insights into the molecule's potential biological activity.
Prediction of Ligand-Protein Interactions and Binding Energies
Though specific docking studies on N5-propylquinoline-5,8-diamine are not extensively documented in publicly available literature, the broader class of quinoline (B57606) derivatives has been the subject of numerous molecular docking investigations. These studies have revealed that the quinoline scaffold can interact with a variety of biological targets through a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. For instance, various quinoline derivatives have been docked against targets such as HIV reverse transcriptase and the Mpro enzyme of SARS-CoV-2. nih.gov
In a hypothetical docking study of this compound, the diamine and propyl substituents would be expected to play a crucial role in defining its binding mode and affinity. The amino groups at positions 5 and 8 are capable of forming hydrogen bonds with amino acid residues such as aspartate, glutamate (B1630785), and serine in a protein's active site. The propyl group at the N5 position can engage in hydrophobic interactions with nonpolar residues like leucine, isoleucine, and valine. The quinoline ring system itself can participate in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.
The binding energy, a measure of the affinity between the ligand and the protein, can be calculated using scoring functions within the docking software. A lower binding energy typically indicates a more stable protein-ligand complex. For a series of diamino-quinoline-5,8-dione derivatives, which are structurally related to this compound, calculated binding energies against NAD(P)H:Quinone Oxidoreductase 1 (NQO1) were found to be in the range of -11.4 to -11.7 kcal/mol using the Vina scoring function. researchgate.net These values suggest a strong binding affinity and highlight the potential of this class of compounds as enzyme inhibitors.
Table 1: Predicted Interactions and Binding Energies of a Quinoline Derivative with a Hypothetical Protein Target
| Interacting Residue | Interaction Type | Distance (Å) | Estimated Binding Energy (kcal/mol) |
| ASP 128 | Hydrogen Bond | 2.8 | -9.5 |
| TYR 210 | π-π Stacking | 3.5 | |
| LEU 89 | Hydrophobic | 4.1 | |
| GLU 130 | Hydrogen Bond | 3.0 |
This table is illustrative and based on typical interactions observed for quinoline derivatives.
Virtual Screening for Novel Biological Targets
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Given the diverse biological activities reported for quinoline derivatives, virtual screening could be employed to identify potential new targets for this compound.
A virtual screening workflow would involve docking this compound against a panel of known protein structures implicated in various diseases. By analyzing the docking scores and binding modes, researchers can prioritize potential targets for further experimental validation. This approach has been successfully used to identify novel inhibitors for various targets, including kinases and proteases, from libraries of quinoline-based compounds.
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. DFT calculations can provide valuable information about a molecule's geometry, electronic properties, and reactivity.
Electronic Structure, Reactivity, and Spectroscopic Property Predictions
DFT calculations on substituted quinolines have been performed to understand their electronic properties and reactivity. nih.gov Such calculations for this compound would involve optimizing its molecular geometry to find the most stable conformation. From this optimized structure, various electronic properties can be calculated, including the distribution of electron density, the electrostatic potential, and the energies of the molecular orbitals.
The electrostatic potential map would highlight the electron-rich and electron-poor regions of the molecule. The nitrogen atoms of the quinoline ring and the amino groups are expected to be electron-rich regions, susceptible to electrophilic attack, while the aromatic rings would have a more distributed electron density. This information is crucial for predicting how the molecule might interact with biological macromolecules.
DFT can also be used to predict spectroscopic properties such as NMR chemical shifts. A high correlation between theoretical and experimental NMR values would confirm the consistency of the computational results. nih.gov
Molecular Orbital Theory and Frontier Orbital Analysis
Molecular Orbital (MO) theory provides a description of the electronic structure of molecules in terms of orbitals that are spread out over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. rsc.org A small HOMO-LUMO gap suggests that the molecule is more reactive. For a series of synthesized quinoline derivatives, DFT calculations have been used to determine these properties, providing insights into their electrophilicity, chemical potential, and hardness. rsc.orgrsc.org
For this compound, the HOMO is likely to be localized on the electron-rich amino groups and the quinoline ring, while the LUMO may be distributed over the aromatic system. Understanding the nature and energies of these frontier orbitals would be critical in predicting its reactivity and potential mechanisms of action.
Table 2: Calculated Electronic Properties of a Substituted Quinoline Derivative from DFT
| Property | Calculated Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
| Dipole Moment | 3.5 D |
This table is illustrative and based on typical values for substituted quinolines. nih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.
MD simulations can be used to validate the results of molecular docking studies by assessing the stability of the predicted protein-ligand complex over time in a simulated physiological environment. nih.govmdpi.com If a docked pose is stable throughout an MD simulation, it lends confidence to the predicted binding mode.
Conformational Landscape and Dynamic Behavior of the Compound
The biological function of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Computational studies on 8-aminoquinoline (B160924) derivatives investigate the molecule's conformational landscape—the collection of its stable three-dimensional structures—and its dynamic behavior over time.
Ligand-Target Complex Stability and Conformational Changes
Understanding how this compound (the ligand) binds to its biological target is fundamental to elucidating its mechanism of action. Molecular docking and molecular dynamics (MD) simulations are the primary computational tools used for this purpose.
Molecular docking studies predict the preferred orientation of the ligand when bound to a target protein, estimating the binding affinity. For the broader class of 8-aminoquinoline derivatives, these studies have been performed against various targets, such as those in malarial parasites. malariaworld.orgresearchgate.net For instance, in silico analyses of similar compounds have identified key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. nih.gov
Following docking, MD simulations of the ligand-target complex are performed to assess its stability. These simulations can reveal conformational changes in both the ligand and the target protein upon binding, providing a more dynamic and realistic picture of the interaction. The stability is often quantified by calculating metrics like the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time.
Table 1: Representative Binding Affinity Data from Docking Studies of 8-Aminoquinoline Derivatives against Parasitic Targets (Note: This table is illustrative of the types of data generated for the 8-aminoquinoline class, as specific data for this compound is not available.)
| Compound Class | Target Protein | Binding Affinity (kcal/mol) |
| Tetraoxane-8-aminoquinoline hybrids | Plasmodium falciparum lactate (B86563) dehydrogenase (pfLDH) | -6.3 to -10.9 researchgate.net |
| 8-hydroxy-2-quinoline derivatives | Leishmania donovani M1 aminopeptidase (B13392206) (LdM1AP) | High (specific values not stated) nih.gov |
Advanced In Silico Approaches in Drug Discovery
Modern drug discovery heavily relies on advanced computational techniques to accelerate the identification and optimization of lead compounds. Pharmacophore modeling and machine learning are at the forefront of these in silico approaches.
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a specific biological activity. This model then serves as a template for designing new molecules with similar or enhanced potency.
For the 8-aminoquinoline scaffold, pharmacophore models can be developed based on a set of known active compounds. malariaworld.org These models help rationalize the structure-activity relationships (SAR) observed in a series of analogs. By understanding the key features of this compound that contribute to its activity, medicinal chemists can rationally modify its structure to improve properties like efficacy and selectivity.
Integration of Machine Learning and Artificial Intelligence for Predictive Modeling
Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by building predictive models from large chemical datasets. Quantitative Structure-Activity Relationship (QSAR) is a well-established computational method that falls under this category.
QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net In studies involving 8-aminoquinoline hybrids, QSAR models have been successfully developed to predict their antiplasmodial activity based on calculated molecular descriptors. researchgate.net These descriptors quantify various physicochemical properties of the molecules. A robust QSAR model, once validated, can be used to predict the activity of novel, untested compounds like derivatives of this compound, thereby prioritizing synthesis and experimental testing.
Table 2: Key Parameters in a Sample QSAR Model for 8-Aminoquinoline Hybrids researchgate.net
| Parameter | Value | Description |
| R² | 0.9622 | The squared correlation coefficient, indicating the model's goodness of fit. |
| R²adj | 0.9471 | The adjusted R² for the number of variables in the model. |
| Q²cv (LOO) | 0.9223 | The cross-validation coefficient, indicating the model's predictive ability. |
| External R² | 0.8191 | The correlation coefficient for an external test set, indicating generalizability. |
These advanced computational approaches are integral to the modern drug development pipeline, enabling a more efficient and targeted search for new therapeutic agents based on scaffolds like this compound.
Advanced Spectroscopic Characterization and Structural Analysis
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight and elemental formula of a compound. drug-dev.com Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places, allowing for the unambiguous determination of the molecular formula from the exact mass.
For N5-propylquinoline-5,8-diamine (C₁₂H₁₅N₃), the theoretical exact mass can be calculated with high precision. HRMS analysis, typically using a technique like Electrospray Ionization (ESI), would be expected to show a prominent protonated molecular ion [M+H]⁺. The high accuracy of the mass measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
| Formula | Ion | Theoretical Exact Mass (m/z) |
| C₁₂H₁₅N₃ | [M+H]⁺ | 202.1339 |
| C₁₂H₁₅N₃ | [M+Na]⁺ | 224.1158 |
In addition to the molecular ion, tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting product ions. This provides valuable structural information that complements the NMR data. Expected fragmentation patterns for this compound would include the loss of the propyl group and cleavages within the quinoline (B57606) ring system, further confirming the proposed structure.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. americanpharmaceuticalreview.com
The IR and Raman spectra of this compound would be characterized by vibrations corresponding to its key structural features: the quinoline ring, the primary and secondary amine groups, and the alkyl chain.
N-H Stretching: The two amine groups (primary -NH₂ and secondary -NH) would give rise to characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. The primary amine at the C8 position is expected to show two bands (symmetric and asymmetric stretching), while the secondary amine at C5 will show a single band.
C-H Stretching: Aromatic C-H stretching vibrations from the quinoline ring are typically observed just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the propyl group will appear just below 3000 cm⁻¹.
C=C and C=N Stretching: The stretching vibrations of the aromatic quinoline ring (C=C and C=N bonds) are expected to produce a series of bands in the 1450-1650 cm⁻¹ region.
N-H Bending: The bending vibrations (scissoring) of the primary amine group typically appear in the 1590-1650 cm⁻¹ range, potentially overlapping with the aromatic ring stretches.
C-N Stretching: The C-N stretching vibrations for both the aromatic and aliphatic amines will be present in the 1250-1350 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Primary and Secondary Amines | N-H Stretch | 3300 - 3500 |
| Aromatic CH | C-H Stretch | 3000 - 3100 |
| Aliphatic CH₂, CH₃ | C-H Stretch | 2850 - 2960 |
| Quinoline Ring | C=C, C=N Stretch | 1450 - 1650 |
| Primary Amine | N-H Bend | 1590 - 1650 |
| Aromatic and Aliphatic Amines | C-N Stretch | 1250 - 1350 |
To achieve a more detailed and accurate assignment of the vibrational modes, experimental IR and Raman spectra can be correlated with theoretical calculations. nih.gov Density Functional Theory (DFT) is a powerful computational method used to predict the vibrational frequencies and intensities of a molecule. ankara.edu.trnih.govrsc.org
The process involves first optimizing the molecular geometry of this compound at a chosen level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set). Following optimization, a frequency calculation is performed to obtain the theoretical vibrational spectrum. nih.gov
The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve the agreement with the experimental data. By comparing the scaled theoretical frequencies with the experimental IR and Raman bands, a confident assignment of each observed band to a specific normal mode of vibration can be made. This correlation provides a deeper understanding of the molecule's vibrational properties and serves as a powerful confirmation of its structure.
X-ray Crystallography for Solid-State Structure Determination
Single Crystal X-ray Diffraction for Absolute Configuration and Conformation
Single crystal X-ray diffraction is the gold standard for unambiguously determining the molecular structure of a compound. The process involves growing a high-quality single crystal of this compound, which is then irradiated with an X-ray beam. The resulting diffraction pattern is analyzed to generate a detailed three-dimensional map of electron density, from which the atomic positions can be precisely determined.
While the specific crystallographic data for this compound is not extensively reported in publicly available literature, the general expectation for a molecule of this nature would be the confirmation of the quinoline ring's planarity and the determination of the propyl group's conformation relative to the diamine-substituted aromatic system. For chiral molecules, this technique can also establish the absolute configuration.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 95.3 |
| Volume (ų) | 1295 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.25 |
Note: The data in this table is hypothetical and serves as an example of typical crystallographic parameters.
Co-crystal and Salt Form Structural Investigations
The formation of co-crystals and salts can significantly alter the physicochemical properties of a compound, including its solubility, stability, and bioavailability. X-ray crystallography is a crucial tool for investigating the structural basis of these changes. By co-crystallizing this compound with other molecules (co-formers), it is possible to study the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the formation of these new solid forms.
Structural investigations of co-crystals or salts would reveal how the this compound molecule interacts with the co-former. For instance, the diamine groups are potential hydrogen bond donors, while the quinoline nitrogen is a hydrogen bond acceptor. Understanding these interactions at a molecular level is key to the rational design of new materials with tailored properties.
Other Spectroscopic and Analytical Techniques
Beyond X-ray crystallography, other spectroscopic methods provide complementary information about the electronic structure and optical properties of this compound.
UV-Visible Spectroscopy for Electronic Transitions and Optical Properties
UV-Visible spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals. The wavelengths at which absorption occurs and the intensity of the absorption are characteristic of the molecule's electronic structure.
For aromatic systems like this compound, UV-Vis spectra typically show absorptions corresponding to π-π* transitions. Studies on a structurally related diamine with an extended conjugated system have shown a wide range absorption peak with a maximum at 310 nm, which is attributed to the π-π* transition of the aromatic chromophores. researchgate.net This provides insight into the electronic properties of the quinoline core and the influence of the diamine and propyl substituents.
Table 2: UV-Visible Absorption Data for a Related Diamine
| Solvent | λmax (nm) | Transition |
| NMP | 310 | π-π* |
Source: Adapted from related research findings. researchgate.net
Circular Dichroism (CD) Spectroscopy for Chiral Analysis (if relevant)
Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. A CD spectrum provides information about the stereochemistry and secondary structure of a molecule.
If this compound were to exist in enantiomeric forms or if it were to be part of a larger chiral assembly, CD spectroscopy would be a critical tool for its analysis. The technique could be used to determine the absolute configuration of a chiral center or to study the conformational chirality of the molecule. As of the current literature, specific CD spectroscopic studies on this compound have not been reported. However, this technique remains a valuable potential method for any future stereochemical investigations of this compound or its derivatives.
Future Directions and Emerging Research Avenues
Design of Next-Generation Quinoline-5,8-Diamine (B7728387) Scaffolds
Future efforts will concentrate on optimizing the molecular architecture of N5-propylquinoline-5,8-diamine to enhance its efficacy, selectivity, and pharmacokinetic profile. This involves sophisticated medicinal chemistry strategies aimed at modifying the core scaffold and its substituents.
Bioisosteric Replacements and Scaffold Hopping Strategies
Bioisosteric replacement and scaffold hopping are powerful techniques in modern drug design used to discover novel, potent compounds with improved drug-like properties while retaining key pharmacophoric features.
Bioisosteric Replacements: This strategy involves substituting specific functional groups or fragments within the this compound molecule with other moieties that possess similar physical or chemical properties. For the quinoline (B57606) core, replacements could include other nitrogen-containing heterocycles known to engage with biological targets like kinase hinge regions. For the N5-propyl side chain, bioisosteric modifications could modulate lipophilicity, metabolic stability, and target engagement.
Scaffold Hopping: This more drastic approach involves replacing the central quinoline-5,8-diamine framework with a structurally different core that maintains the original molecule's three-dimensional pharmacophore arrangement. A scaffold hopping campaign starting from this compound could yield entirely new chemical classes with potentially superior properties, such as enhanced selectivity or novel intellectual property. This strategy is particularly valuable for overcoming issues related to toxicity or metabolism associated with the parent scaffold.
| Original Scaffold | Potential Replacement Scaffold | Rationale for Replacement | Reference Example |
|---|---|---|---|
| Quinoline | Quinazoline | Maintains aromatic bicyclic system with altered hydrogen bonding capacity, potentially improving kinase selectivity. | Kinase Inhibitors |
| Quinoline | Imidazopyridine | Reduces lipophilicity and can block sites of metabolism, improving pharmacokinetic profile. | General Drug Design |
| Quinoline | Thienopyrimidine | Acts as a bioisostere that can modulate electronic properties and target interactions. | Bioisosterism Reviews |
Development of Prodrugs and Targeted Delivery Systems
Prodrugs are inactive derivatives of a drug molecule that are converted into the active form in vivo, often at the target site. This approach can overcome limitations such as poor solubility, instability, or off-target toxicity.
Prodrug Design: For this compound, the two amine groups are ideal handles for prodrug modification. Strategies could include creating N-acyl or N-alkoxy derivatives that are cleaved by specific enzymes (e.g., esterases, reductases) to release the active parent compound. Another approach is the dihydropyridine-pyridinium salt system, which can enhance brain penetration for potential central nervous system applications.
Targeted Delivery: Building on prodrug concepts, targeted delivery systems can be engineered to concentrate the drug at the site of action, thereby increasing efficacy and reducing systemic exposure. Research on other 8-aminoquinolines (8-AQs) has demonstrated the feasibility of liver-targeted delivery by conjugating them to polymers decorated with N-acetylgalactosamine (GalNAc), which binds to receptors on hepatocytes. A similar strategy could be applied to this compound for treating liver-centric diseases, such as malaria hypnozoites or certain liver cancers.
| Prodrug Strategy | Promoieties | Activation Mechanism | Therapeutic Goal |
|---|---|---|---|
| Enzyme-Cleavable Linkers | Amino acid esters, Valine-Citrulline peptides | Hydrolysis by cellular esterases or cathepsins | Improved solubility, tumor-specific activation |
| Reductively-Activated Prodrugs | N-oxides | Reduction in hypoxic (low oxygen) environments | Targeting solid tumors |
| Targeted Polymeric Prodrugs | Conjugation to GalNAc-containing polymers | Receptor-mediated endocytosis followed by linker cleavage | Liver-specific delivery for malaria or liver cancer |
Translational Research (Preclinical Focus)
Translational research aims to bridge the gap between basic scientific discoveries and clinical applications. For this compound, the focus would be on rigorously defining its biological activity and identifying the most promising disease areas for further development.
Exploration of New Disease Indications Based on Mechanism of Action
The broad bioactivity of the quinoline class suggests that this compound could have applications beyond its initial screening hits. Quinoline derivatives are known to act through various mechanisms, including DNA binding, inhibition of topoisomerase enzymes, and modulation of kinase activity. A crucial future step is to elucidate the specific mechanism of this compound. Based on this mechanism, its therapeutic potential in other diseases can be systematically explored. For instance, if it functions as a topoisomerase I inhibitor, its efficacy could be evaluated across a range of cancer cell lines. The known antiproliferative, antimalarial, antiviral, antibacterial, and antifungal activities of related quinoline-5,8-diones provide a strong rationale for broad preclinical screening.
| Potential Indication | Plausible Mechanism of Action | Rationale / Research Direction |
|---|---|---|
| Oncology | Topoisomerase Inhibition, Kinase Inhibition, DNA Intercalation | Screen against diverse cancer cell lines; investigate effects on cell cycle and apoptosis. |
| Infectious Diseases (Malaria, Leishmaniasis) | Inhibition of parasite-specific enzymes or metabolic pathways. | Evaluate activity against drug-resistant strains of Plasmodium falciparum or Leishmania species. |
| Bacterial Infections | Inhibition of bacterial DNA gyrase; biofilm dispersal. | Test efficacy against multidrug-resistant bacteria like MRSA and assess biofilm disruption capabilities. |
| Virology | Inhibition of viral replication enzymes (e.g., RNA-dependent RNA polymerase). | Screen against a panel of viruses, such as Zika virus, where other quinolines have shown activity. |
Integrated Omics Approaches for Target Deconvolution
Identifying the precise molecular target(s) of a compound is a critical step in drug development, often referred to as target deconvolution. This process is essential for understanding the mechanism of action, predicting potential side effects, and identifying biomarkers for patient selection. Modern "omics" technologies provide powerful tools for this purpose.
For this compound, chemistry-based functional proteomics is a particularly relevant approach. This can be achieved through methods like:
Affinity Chromatography: The compound is immobilized on a solid support and used as "bait" to capture its binding partners from a complex mixture of cellular proteins. The captured proteins are then identified using mass spectrometry.
Chemical Proteomics: A chemically modified version of the compound, often containing a reactive group and a reporter tag, is used to covalently label its protein targets directly within cells or cell lysates. This allows for the identification of direct binding interactions in a more native biological context.
These unbiased, system-wide approaches can reveal not only the primary target but also unexpected off-target interactions, providing a comprehensive understanding of the compound's biological effects.
Interdisciplinary Collaborations in Medicinal Chemistry and Chemical Biology
The successful progression of this compound from a lead compound to a clinical candidate will depend on robust collaboration across multiple scientific disciplines.
Medicinal Chemists will be needed to synthesize next-generation analogs, prodrugs, and chemical probes.
Chemical Biologists will apply these probes and utilize omics techniques to identify targets and elucidate mechanisms of action in cellular systems.
Pharmacologists and Toxicologists will conduct essential preclinical studies to evaluate efficacy, pharmacokinetics, and safety in animal models.
Computational Chemists can provide modeling insights to guide rational drug design, predict drug-target interactions, and analyze structure-activity relationships.
Such an integrated, team-based approach is indispensable for navigating the complexities of modern drug discovery and fully realizing the therapeutic potential of promising scaffolds like quinoline-5,8-diamine.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N5-propylquinoline-5,8-diamine, and what methodological challenges arise during its preparation?
- Answer : While direct synthesis data for this compound is limited, analogous quinoline-diamine derivatives (e.g., isoquinoline-5,8-diamine) are synthesized via Pd-catalyzed coupling or cyclization reactions. For example, isoquinoline-5,8-diamine is prepared using a high-yield (>95%) route involving nitro-group reduction and regioselective amination . Key challenges include controlling regiochemistry during substitution and ensuring stability of the propyl-amine group under acidic/reductive conditions. Purification via recrystallization or column chromatography is critical to isolate the diamine product from byproducts like partially reduced intermediates .
Q. How can spectroscopic techniques (NMR, MS, XRD) be optimized to characterize this compound?
- Answer :
- ¹H/¹³C NMR : Prioritize deuterated DMSO or CDCl₃ for solubility. The quinoline core produces distinct aromatic signals (δ 7.5–9.0 ppm), while the propyl-amine side chain shows peaks at δ 1.2–2.5 ppm (CH₂/CH₃) and δ 3.0–4.0 ppm (NH₂). Integration ratios help confirm substitution patterns .
- Mass Spectrometry : ESI-MS in positive ion mode is recommended to detect the [M+H]⁺ ion (calculated m/z ~217.2 for C₁₂H₁₅N₃). Fragmentation patterns (e.g., loss of propylamine) aid structural validation .
- XRD : For crystalline samples, single-crystal X-ray diffraction (as in for spermidine-Pt complexes) resolves bond lengths/angles, confirming the propyl group’s spatial orientation and hydrogen-bonding networks .
Q. What are the stability profiles of this compound under varying storage conditions?
- Answer : Based on analogs like isoquinoline-5,8-diamine hydrochloride, stability is pH- and temperature-sensitive. Store at 2–8°C under inert atmosphere (argon/nitrogen) to prevent oxidation of the amine groups. Avoid light exposure, as quinoline derivatives are prone to photodegradation. Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring can assess degradation pathways (e.g., dimerization or hydrolysis) .
Advanced Research Questions
Q. How does the N5-propyl substituent influence the compound’s electronic structure and reactivity in metal coordination or catalysis?
- Answer : The propyl group’s electron-donating nature increases electron density at the quinoline core, enhancing coordination with Lewis acids (e.g., Pt or Pd). Computational studies (DFT) can map HOMO/LUMO orbitals to predict binding sites. Experimentally, compare UV-Vis spectra (shift in λmax) or cyclic voltammetry (redox potential changes) of N5-propyl vs. N5-alkyl analogs. ’s Pt-complex structural data (e.g., bond lengths in [PtCl₆]²⁻ systems) provides a template for crystallographic validation of metal-ligand interactions .
Q. What strategies resolve contradictions in biological activity data for quinoline-diamine derivatives, such as conflicting cytotoxicity or enzyme inhibition results?
- Answer :
- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols (e.g., MTT/PrestoBlue).
- Off-Target Profiling : Use kinome-wide screening (e.g., kinase inhibition panels) to identify non-specific interactions. For example, highlights MPS1 kinase inhibition by structurally similar diamine derivatives, suggesting a potential target for this compound .
- Metabolite Analysis : LC-MS/MS can detect active metabolites (e.g., oxidized propyl groups) that may contribute to discrepancies .
Q. How can computational modeling predict the binding affinity of this compound to therapeutic targets like kinases or DNA topoisomerases?
- Answer : Molecular docking (AutoDock Vina, Schrödinger) with homology-modeled targets (e.g., DNA topoisomerase II from ) assesses fit within active sites. MD simulations (>100 ns) evaluate stability of ligand-protein interactions. Compare binding energies (ΔG) to known inhibitors (e.g., ’s isoquinoline-5,8-diones) to rank potency. Validate predictions with SPR or ITC for binding kinetics .
Methodological Tables
Table 1 : Key Synthetic and Characterization Parameters for Quinoline-Diamine Analogs
Table 2 : Comparative Biological Activity of Related Diamine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
